molecular formula C41H32O11 B014555 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose CAS No. 96996-90-6

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose

Cat. No.: B014555
CAS No.: 96996-90-6
M. Wt: 700.7 g/mol
InChI Key: JJNMLNFZFGSWQR-HKNOGKPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is a complex biochemical constituent that is used in the intricate fabrication of anticancer pharmaceuticals . It is also used in the manufacturing of research antiviral compounds . .

Mode of Action

It is known to be useful in organic synthesis , which suggests that it may interact with various biological targets to exert its effects.

Biochemical Pathways

Given its use in the synthesis of anticancer and antiviral compounds , it may be involved in pathways related to cell proliferation and viral replication.

Pharmacokinetics

Its solubility in acetonitrile, chloroform, and ethyl acetate suggests that it may have good bioavailability.

Result of Action

Given its use in the synthesis of anticancer and antiviral compounds , it may have effects on cell proliferation and viral replication.

Action Environment

It is known to be stable when stored sealed in a dry environment at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is synthesized through the esterification of D-mannose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving D-mannose in pyridine, followed by the gradual addition of benzoyl chloride while maintaining a low temperature to control the reaction rate. The mixture is then stirred at room temperature for several hours to ensure complete esterification .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar esterification processes with optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is extensively used in glycobiology research. It serves as a precursor for the synthesis of various glycosylated compounds and is used to study carbohydrate-protein interactions, glycosylation processes, and the role of carbohydrates in biological systems. Additionally, it is utilized in the development of glycomimetics and glycosylated drugs .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is unique due to its specific esterification with benzoyl groups, which provides distinct reactivity and stability compared to other esterified derivatives. This uniqueness makes it particularly valuable in glycobiology research for studying specific carbohydrate interactions and reactions .

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNMLNFZFGSWQR-HKNOGKPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469210
Record name 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96996-90-6
Record name 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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